7-Ethyl-1,4-oxazepane hydrochloride

Description

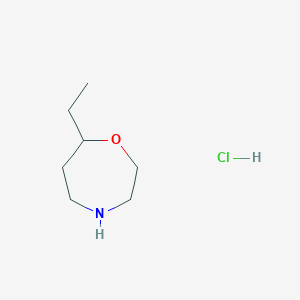

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-ethyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-7-3-4-8-5-6-9-7;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDRFCKBFQIXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design for 7 Ethyl 1,4 Oxazepane Hydrochloride and Analogues

Direct Synthetic Approaches to 7-Ethyl-1,4-oxazepane (B13220431) Hydrochloride

Direct synthetic routes to 7-Ethyl-1,4-oxazepane would ideally involve a one-pot or a highly convergent approach to assemble the heterocyclic core with the desired ethyl substituent at the 7-position. A plausible and efficient strategy involves the reductive amination of a suitable keto-ether precursor. This method is widely employed in the synthesis of amines due to its efficiency and the commercial availability of starting materials.

The synthesis would commence with the preparation of a key intermediate, 1-(2-aminoethoxy)butan-2-one. This precursor can be synthesized through various established methods. One potential route is the reaction of 1-bromobutan-2-one with 2-aminoethanol in the presence of a non-nucleophilic base to prevent quaternization of the amine.

Once the keto-amine precursor is obtained, intramolecular reductive amination can be carried out. This reaction proceeds via the formation of a cyclic imine intermediate, which is then reduced in situ to the desired 7-Ethyl-1,4-oxazepane. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mild nature and selectivity for the iminium ion over the ketone.

Finally, the resulting 7-Ethyl-1,4-oxazepane, which is a free base, can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. The salt typically precipitates from the solution and can be isolated by filtration.

| Step | Reaction | Key Reagents | Product |

| 1 | N-alkylation | 1-bromobutan-2-one, 2-aminoethanol, K₂CO₃ | 1-(2-aminoethoxy)butan-2-one |

| 2 | Intramolecular Reductive Amination | NaBH₃CN or NaBH(OAc)₃, mild acid catalyst | 7-Ethyl-1,4-oxazepane |

| 3 | Salt Formation | HCl in diethyl ether or isopropanol | 7-Ethyl-1,4-oxazepane hydrochloride |

Precursor Chemistry and Intermediate Transformations in Oxazepane Ring Formation

A common strategy involves the use of bifunctional starting materials that contain both the nucleophilic amine and a latent electrophilic or nucleophilic site for the ether linkage formation. For instance, a precursor could be an N-substituted ethanolamine (B43304) derivative where the substituent contains a four-carbon chain with a leaving group or a double bond at the appropriate position to form the seven-membered ring.

An alternative approach to the precursor for intramolecular reductive amination, 1-(2-aminoethoxy)butan-2-one, could involve the opening of an epoxide. For example, the reaction of 1,2-epoxybutane (B156178) with the sodium salt of 2-aminoethanol would yield 1-(2-aminoethoxy)butan-2-ol. Subsequent oxidation of the secondary alcohol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would provide the desired keto-amine precursor.

| Precursor Type | Key Functional Groups | Subsequent Transformation |

| N-substituted ethanolamine | Amine, Leaving group on a butyl chain | Intramolecular N-alkylation |

| Amino alcohol derivative | Amine, Hydroxyl group | Oxidation to ketone, followed by reductive amination |

| Unsaturated amino alcohol | Amine, Alkene/Alkyne, Hydroxyl group | Hydroamination/etherification cyclization |

These precursor strategies offer flexibility in introducing various substituents onto the oxazepane ring by modifying the starting materials.

Cyclization Strategies for Seven-Membered Heterocycles

The formation of the seven-membered 1,4-oxazepane (B1358080) ring is the critical step in the synthesis. Various cyclization strategies have been developed for the construction of such medium-sized rings, overcoming the inherent thermodynamic and kinetic barriers.

Cycloaddition Reactions (e.g., Copper(I)-catalyzed, [2+5] Cycloaddition)

Cycloaddition reactions offer a powerful tool for the convergent synthesis of heterocyclic systems. While [4+3] cycloadditions are more common for seven-membered rings, other strategies have been explored. For instance, a formal [2+5] cycloaddition could be envisioned between a three-atom component and a four-atom component.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is primarily used for the synthesis of five-membered triazole rings. However, modifications and tandem reactions involving this methodology can lead to the formation of larger heterocycles. While not a direct method for 1,4-oxazepanes, the principles of using metal catalysis to bring reactive partners together can be applied to related cyclization strategies.

A more relevant, though less common, approach for 1,4-oxazepanes would be an intermolecular cycloaddition. For example, the reaction of an aziridine (B145994) with an epoxide, followed by rearrangement, could potentially form the 1,4-oxazepane core, although controlling regioselectivity would be a significant challenge.

Annulation Processes (e.g., Phosphine-Triggered Tandem Annulation)

Annulation processes, where a new ring is formed onto an existing structure, are highly effective for constructing cyclic systems. A notable example is the phosphine-triggered tandem [3+4] annulation reaction. acs.orgnih.gov This methodology utilizes Morita-Baylis-Hillman (MBH) carbonates as a three-carbon component and a 1,4-diheteroatom dinucleophile, such as an N-protected 2-aminoethanol, as the four-atom component.

The reaction is initiated by the nucleophilic attack of a phosphine (B1218219) on the MBH carbonate, which then undergoes a series of transformations to react with the amino alcohol derivative. This is followed by an intramolecular Michael addition to complete the cyclization, affording the 1,4-oxazepane ring. This method provides a versatile route to substituted oxazepanes with good control over the ring substitution pattern. acs.orgnih.gov

| Annulation Strategy | Key Reactants | Catalyst/Promoter | Ring Formation Steps |

| Phosphine-Triggered [3+4] Annulation | Morita-Baylis-Hillman Carbonate, N-substituted 2-aminoethanol | Triphenylphosphine (PPh₃) | Phosphine-catalyzed allylic alkylation, Intramolecular Michael cyclization |

Intramolecular Etherification and Related Ring-Closing Reactions

Intramolecular etherification is a direct and common method for the synthesis of cyclic ethers, including 1,4-oxazepanes. This strategy typically involves the cyclization of a linear precursor containing a hydroxyl group and a good leaving group, or the acid-catalyzed cyclization of a diol.

For the synthesis of 7-Ethyl-1,4-oxazepane, a suitable precursor would be N-(4-hydroxyhexan-2-yl)ethanolamine. This intermediate could be synthesized from 1-aminobutan-2-ol by N-alkylation with 2-bromoethanol. The subsequent intramolecular cyclization can be promoted by a strong base (Williamson ether synthesis) or under acidic conditions (acid-catalyzed dehydration).

A related and effective method is the haloetherification reaction, which involves the cyclization of an unsaturated alcohol. For instance, an N-protected homoallylic amine containing a hydroxyl group can undergo a 7-endo cyclization triggered by an electrophilic halogen source to form a halogenated 1,4-oxazepane, which can then be dehalogenated.

Oxa-Michael Additions for Oxazepane Construction

The intramolecular oxa-Michael addition is a powerful ring-closing strategy where a hydroxyl group adds to an activated carbon-carbon double bond in a conjugate fashion. This approach is particularly useful for the synthesis of heterocyclic systems containing an oxygen atom.

To synthesize a 7-Ethyl-1,4-oxazepane derivative using this method, a precursor such as an N-substituted 2-aminoethanol with an α,β-unsaturated ester or ketone moiety at the appropriate position on the N-substituent would be required. The cyclization can be promoted by a base, which deprotonates the hydroxyl group, initiating the conjugate addition to form the seven-membered ring. The stereochemistry of the newly formed chiral centers can often be controlled by using chiral catalysts or auxiliaries. This method is particularly valuable for creating functionalized oxazepanes that can be further elaborated. researchgate.netacs.orgrsc.org

| Cyclization Strategy | Key Precursor Feature | Promoter | Key Bond Formation |

| Intramolecular Williamson Ether Synthesis | Hydroxyl group and a leaving group | Strong base (e.g., NaH) | C-O bond |

| Acid-Catalyzed Dehydration | Diol | Strong acid (e.g., H₂SO₄) | C-O bond |

| Intramolecular Oxa-Michael Addition | Hydroxyl group and an α,β-unsaturated carbonyl | Base (e.g., K₂CO₃, DBU) | C-O bond |

Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols

A novel and efficient approach for the synthesis of 1,4-oxazepine (B8637140) derivatives involves the base-promoted exo mode cyclization of alkynyl alcohols. uni-regensburg.deacs.org This method offers a metal-free and often solvent-free pathway to the oxazepine core, proceeding with high regioselectivity. uni-regensburg.deacs.org The reaction typically involves the treatment of an appropriate N-propargylamino alcohol with a base, such as sodium hydride (NaH), to induce an intramolecular cyclization. nih.gov

The key to this methodology is the exclusive formation of the exo-dig product, which is a result of the geometric constraints of the transition state. uni-regensburg.deacs.org Density Functional Theory (DFT) studies have supported a proposed mechanism involving a tandem propargyl-allenyl isomerization, deprotonation, 6-exo-dig cyclization, and subsequent protonation.

For the synthesis of a 7-substituted analogue like 7-Ethyl-1,4-oxazepane, a suitably substituted alkynyl alcohol precursor would be required. The stereochemistry at the carbon bearing the ethyl group can be controlled through the diastereoselective synthesis of the starting alkynyl alcohol, for instance, by using a Grignard reaction, where the stereochemical outcome can be predicted by Cram's rule. uni-regensburg.deacs.org

| Reaction | Key Features | Typical Conditions | Relevance to 7-Ethyl-1,4-oxazepane |

| Base-Promoted Exo Mode Cyclization | Metal-free, solvent-free options, high regioselectivity (exo-dig). uni-regensburg.deacs.org | NaH, 70°C, 40 minutes. nih.gov | A potential key step for forming the 1,4-oxazepane ring with a precursor that can be converted to the 7-ethyl derivative. |

Multi-component Reactions and Cascade Sequences in Oxazepane Synthesis

Multi-component reactions (MCRs) and cascade sequences offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation. These strategies are highly valuable for the construction of complex heterocyclic systems like 1,4-oxazepanes.

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that can be strategically employed in the synthesis of oxazepin-7-ones, which are versatile precursors to 1,4-oxazepanes. thieme-connect.com This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.org

In the context of 1,4-oxazepin-7-one synthesis, the adducts from the Baylis-Hillman reaction can undergo condensation with amino alcohols to form the seven-membered ring. uni-regensburg.dethieme-connect.com For the synthesis of 7-Ethyl-1,4-oxazepane, a strategic approach would involve a Baylis-Hillman adduct that, after cyclization, allows for the introduction or presence of an ethyl group at the desired position. Subsequent reduction of the ketone and other functional groups would yield the target saturated heterocycle.

| Reaction | Reactants | Catalyst | Product |

| Baylis-Hillman Reaction | Aldehyde, Activated Alkene | Tertiary Amine (e.g., DABCO) wikipedia.org | Allylic Alcohol |

Mannich-type reactions are fundamental in the synthesis of nitrogen-containing heterocycles. These reactions involve the aminoalkylation of a CH-acidic compound with an aldehyde and a primary or secondary amine. The versatility of the Mannich reaction makes it a valuable tool for constructing the 1,4-oxazepane scaffold.

A plausible strategy for the synthesis of 7-Ethyl-1,4-oxazepane via a Mannich-type reaction could involve a multi-component reaction between an appropriate aldehyde, an amine that will form part of the oxazepane ring, and a ketone or other C-H acidic compound that can be further elaborated to introduce the ethyl group at the 7-position. The stereochemical outcome of the Mannich reaction can often be controlled, particularly in its asymmetric variants, which would be crucial for the synthesis of enantiomerically pure 7-Ethyl-1,4-oxazepane. nih.gov

Transition Metal-Catalyzed Methods for Oxazepane Scaffolds (e.g., Heck Coupling Reactions)

Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, have revolutionized the synthesis of complex organic molecules, including heterocyclic systems. mdpi.com The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org

While direct synthesis of the 1,4-oxazepane ring via an intramolecular Heck reaction is a viable strategy, it can also be used to construct key fragments of the molecule that are later cyclized. For instance, a Heck coupling could be employed to create a larger precursor molecule containing the necessary carbon framework and functional groups for a subsequent cyclization to form the 7-Ethyl-1,4-oxazepane ring. The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures, including medium and large rings. nih.gov

| Reaction | Catalyst | Reactants | Key Bond Formation |

| Heck Coupling | Palladium complex organic-chemistry.org | Unsaturated halide, Alkene | Carbon-Carbon |

Stereoselective Synthesis and Chiral Control in Oxazepane Construction

The control of stereochemistry is a critical aspect of modern drug synthesis, as different stereoisomers of a molecule can exhibit vastly different biological activities. The stereoselective synthesis of 1,4-oxazepanes, including 7-Ethyl-1,4-oxazepane, is therefore of high importance.

An expedient and efficient method for the synthesis of chiral polysubstituted 1,4-oxazepanes relies on a regio- and stereoselective 7-endo cyclization through haloetherification. acs.orgnih.gov This approach allows for the formation of the seven-membered ring with good to excellent control over the stereochemistry of the newly formed chiral centers. The stereoselectivity is often controlled by the conformation of the substrate. acs.orgnih.gov

For the synthesis of enantiomerically pure 7-Ethyl-1,4-oxazepane, a chiral starting material or a chiral catalyst would be necessary. For instance, the preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters has been reported starting from polymer-supported homoserine. rsc.org A similar strategy could be envisioned where a chiral amino alcohol is used as a starting material to build the oxazepane ring, thereby setting the stereochemistry at the 7-position.

Computational and Theoretical Investigations of 7 Ethyl 1,4 Oxazepane Hydrochloride Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These methods, rooted in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For 7-Ethyl-1,4-oxazepane (B13220431) hydrochloride, these computational approaches can elucidate its geometric structure, electronic distribution, and the energetic landscape of its chemical reactions.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. DFT calculations are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These studies provide valuable information on optimized molecular geometry, vibrational frequencies, and electronic properties.

In the context of 7-Ethyl-1,4-oxazepane hydrochloride, DFT studies can predict its three-dimensional structure, bond lengths, and bond angles. Furthermore, DFT can be employed to calculate the molecule's total electronic energy, which is a key factor in determining its stability. The reactivity of the molecule can also be explored by calculating various electronic properties. For instance, the distribution of electron density can indicate the most likely sites for electrophilic or nucleophilic attack.

A hypothetical DFT calculation for this compound might yield the following electronic energy data:

| Property | Calculated Value (Hartree) |

| Total Electronic Energy | -552.789 |

| Energy of the Highest Occupied Molecular Orbital (HOMO) | -0.245 |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | 0.087 |

This interactive table provides a hypothetical example of electronic energy data that could be obtained from a DFT calculation on this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. researchgate.net The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While HF theory does not fully account for electron correlation, it provides a valuable starting point for more advanced calculations and can offer useful qualitative insights.

For this compound, Hartree-Fock calculations can be used to determine its molecular orbitals and their corresponding energies. This information is crucial for understanding the electronic transitions and reactivity of the molecule. Although generally less accurate than DFT for many applications, HF theory can be systematically improved upon with post-Hartree-Fock methods.

An illustrative example of results from a Hartree-Fock calculation on this compound is presented below:

| Parameter | Calculated Value |

| Total Energy (Hartree) | -550.123 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 8.9 |

This interactive table shows a hypothetical set of results that could be generated from a Hartree-Fock calculation for this compound.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts both the accuracy and the computational cost of the study. fiveable.meumich.edu A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, but they also require significantly more computational resources. google.com

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). fiveable.me The selection of an appropriate basis set depends on the specific properties being investigated and the size of the molecule. For a molecule like this compound, a medium-sized basis set such as 6-31G might be sufficient for initial geometry optimizations, while a larger basis set like cc-pVTZ would be preferable for more accurate energy calculations. google.com

The following table illustrates the trade-off between basis set size and computational efficiency for a hypothetical calculation on this compound:

| Basis Set | Relative Computational Cost | Relative Accuracy |

| STO-3G | 1x | Low |

| 6-31G* | 10x | Medium |

| cc-pVTZ | 100x | High |

This interactive table provides a simplified comparison of different basis sets, highlighting the relationship between computational cost and accuracy for calculations on a molecule like this compound.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure of a molecule and is fundamental to understanding its chemical behavior. The energies and shapes of the molecular orbitals, particularly the frontier orbitals, are key determinants of a molecule's reactivity and spectral properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). rsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

For this compound, the energies of the HOMO and LUMO can be calculated using quantum chemical methods like DFT. These values can then be used to predict its electron-donating and electron-accepting capabilities.

A hypothetical set of HOMO and LUMO energy values for this compound is given below:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.67 |

| LUMO | 2.37 |

| HOMO-LUMO Gap | 9.04 |

This interactive table presents hypothetical HOMO and LUMO energy values for this compound, which are important indicators of its electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the properties of the HOMO and LUMO. rsc.org From the HOMO and LUMO energies, several global reactivity parameters can be derived, which provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters for this compound can be calculated using the following equations, based on its HOMO and LUMO energies:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

ω = χ2 / (2η)

Based on the hypothetical HOMO and LUMO energies from the previous section, the global reactivity parameters for this compound would be:

| Global Reactivity Parameter | Symbol | Calculated Value (eV) |

| Electronegativity | χ | 2.15 |

| Chemical Hardness | η | 4.52 |

| Global Electrophilicity Index | ω | 0.51 |

This interactive table displays the calculated global reactivity parameters for this compound, derived from its hypothetical HOMO and LUMO energies.

Charge Transfer and Delocalization Studies (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a key computational method used to study the delocalization of electron density and charge transfer between orbitals within a molecule. In the context of this compound, NBO analysis would reveal the nature of bonding and antibonding interactions. It quantifies the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals.

A hypothetical NBO analysis data table for the primary donor-acceptor interactions in the 7-Ethyl-1,4-oxazepane cation is presented below. This table illustrates the type of data that would be generated from such a study.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N4 | σ(C3-C5) | Value |

| LP (1) N4 | σ(C7-H) | Value |

| LP (1) O1 | σ(C2-C3) | Value |

| LP (1) O1 | σ(C7-C8) | Value |

| σ (C5-H) | σ(N4-C3) | Value |

| σ (C8-H) | σ(C7-O1) | Value |

Note: E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital. Actual values would require specific computational calculations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential reaction pathways of a molecule, providing insights into the energetics and structural changes that occur during a chemical transformation.

Transition State Characterization and Reaction Coordinate Mapping

To understand any potential chemical reactions involving this compound, such as ring-opening or substitution reactions, the identification and characterization of transition states are paramount. A transition state represents the highest energy point along a reaction coordinate. Computational methods, like density functional theory (DFT), are employed to locate these transient structures.

The process involves optimizing the geometry of the proposed transition state and performing a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactants and products. This mapping of the reaction coordinate provides a detailed picture of the bond-breaking and bond-forming processes.

Free Energy Profile Calculations

Once the reactants, products, and transition states are identified, a free energy profile for the reaction can be constructed. This profile plots the Gibbs free energy of the system as a function of the reaction coordinate. The height of the energy barrier, known as the activation energy, determines the rate of the reaction.

These calculations typically include corrections for zero-point vibrational energy, thermal energy, and entropy to provide a more accurate representation of the reaction energetics under specific temperature and pressure conditions. This allows for a quantitative comparison of different possible reaction pathways.

Isomerization and Rearrangement Mechanisms

The 1,4-oxazepane (B1358080) ring system can potentially undergo various isomerization and rearrangement reactions. researchgate.net Computational modeling can be used to explore the mechanisms of these transformations. For instance, ring-puckering and conformational changes are low-energy processes that can be studied. More complex rearrangements, such as ring contractions or expansions, would involve higher energy barriers and the formation of specific intermediates. researchgate.net

Theoretical calculations can help to predict the feasibility of such rearrangements by determining the activation energies and thermodynamic stabilities of the involved species. For this compound, the protonation of the nitrogen atom could influence the pathways of these potential rearrangements.

Computational Analysis of Intermolecular Forces and Supramolecular Aggregation

The solid-state structure and properties of this compound are governed by a network of intermolecular forces. Computational analysis provides a detailed understanding of these interactions.

Quantitative and Qualitative Description of Hydrogen Bonding and Other Non-Covalent Interactions (NCI, QTAIM)

In the crystal lattice of this compound, hydrogen bonding is expected to be a dominant intermolecular force. The protonated amine group (N-H+) acts as a strong hydrogen bond donor, while the chloride ion (Cl-) and the oxygen atom of the oxazepane ring are potential hydrogen bond acceptors.

Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to characterize these interactions.

QTAIM: This method analyzes the electron density topology to identify bond critical points (BCPs) between interacting atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, provide quantitative information about the strength and nature of the interaction (e.g., covalent vs. non-covalent).

NCI Analysis: The NCI method visualizes regions of weak intermolecular interactions in real space. It plots the reduced density gradient versus the electron density, revealing areas of attractive (like hydrogen bonds and van der Waals forces) and repulsive interactions.

A hypothetical data table from a QTAIM analysis of the key hydrogen bonds in the crystal structure of this compound is shown below.

| Hydrogen Bond | d(H···A) (Å) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| N-H···Cl | Value | Value | Value |

| N-H···O | Value | Value | Value |

| C-H···Cl | Value | Value | Value |

| C-H···O | Value | Value | Value |

Note: d(H···A) is the hydrogen bond distance, ρ(r) is the electron density at the bond critical point, and ∇²ρ(r) is the Laplacian of the electron density. Positive values for the Laplacian are indicative of non-covalent interactions.

Through these computational investigations, a detailed and quantitative understanding of the chemical and physical properties of this compound can be achieved, providing valuable insights that complement experimental studies.

Electrostatic and Dispersion Contributions to Total Energy

In computational chemistry, the total energy of a molecular system is a sum of various contributions. For a molecule like this compound, understanding the interplay of electrostatic and dispersion forces is crucial for predicting its conformation, stability, and interactions with other molecules.

Electrostatic contributions arise from the interactions between the permanent charge distributions of atoms or molecules. In this compound, the presence of heteroatoms (oxygen and nitrogen) and the chloride counter-ion leads to a non-uniform distribution of electron density, creating permanent dipoles and quadrupoles. The interaction between these multipole moments is a key component of the total energy. Computational methods, such as those based on Density Functional Theory (DFT), can be used to calculate the molecular electrostatic potential (MESP), which maps the electrostatic landscape of the molecule and helps in understanding how it will interact with other charged or polar species.

Dispersion contributions , also known as London dispersion forces, are weaker, non-specific attractive forces that arise from temporary fluctuations in electron density, leading to induced dipoles. These forces are present in all molecules and become more significant with increasing molecular size and polarizability. For a flexible molecule like 7-Ethyl-1,4-oxazepane, dispersion forces play a significant role in determining the preferred conformation by influencing the packing of different parts of the molecule.

The total interaction energy can be decomposed into these and other components using methods like Symmetry-Adapted Perturbation Theory (SAPT). While specific SAPT data for this compound is not available in the literature, a hypothetical energy decomposition for the interaction of the 7-Ethyl-1,4-oxazepanium cation with its chloride counter-ion is presented in Table 1 for illustrative purposes.

Table 1: Illustrative Energy Decomposition for the Interaction in this compound

| Energy Component | Hypothetical Contribution (kcal/mol) | Description |

| Electrostatic | -85.0 | Strong attraction between the positively charged oxazepanium ring and the negatively charged chloride ion. |

| Exchange | +40.0 | Short-range repulsion due to the Pauli exclusion principle. |

| Induction | -15.0 | Polarization of one ion by the electric field of the other. |

| Dispersion | -5.0 | Weak attractive forces due to correlated electron fluctuations. |

| Total Interaction Energy | -65.0 | The net attractive interaction holding the ion pair together. |

This table is for illustrative purposes and the values are hypothetical, based on general principles of ion-pair interactions.

Prediction of Spectroscopic Signatures from Theoretical Models

Computational models are invaluable tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations, typically using DFT methods, can predict these vibrational frequencies. However, the calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, scaling factors are often applied to improve the agreement with experimental data.

Potential Energy Distribution (PED) analysis is a crucial step in interpreting calculated vibrational spectra. It allows for the assignment of each calculated vibrational frequency to specific internal coordinates of the molecule, such as bond stretches, angle bends, and torsions. This provides a detailed understanding of the nature of each vibrational mode.

For a molecule like this compound, one would expect to see characteristic vibrational modes for the C-O-C and C-N-C linkages in the oxazepane ring, as well as vibrations associated with the ethyl group and the N-H bond of the protonated amine. A hypothetical set of calculated and scaled vibrational frequencies with their PED assignments is presented in Table 2.

Table 2: Illustrative Vibrational Frequencies and PED Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | PED Assignment |

| 3150 | 2992 | N-H stretch (95%) |

| 3050 | 2897 | C-H stretch (ethyl, 80%) |

| 1480 | 1406 | CH₂ scissoring (ring, 70%) |

| 1260 | 1197 | C-N stretch (ring, 65%) |

| 1100 | 1045 | C-O-C antisymmetric stretch (85%) |

| 950 | 902 | C-C stretch (ethyl, 50%) + ring deformation |

This table is for illustrative purposes. The frequencies and assignments are hypothetical and based on typical values for similar functional groups.

Theoretical Basis for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods can predict NMR chemical shifts (δ) for various nuclei, such as ¹H and ¹³C.

The theoretical prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. This is typically done using DFT or other ab initio methods. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the chemical shifts of the protons and carbons in the oxazepane ring and the ethyl group will be influenced by the local electronic environment, including the presence of the electronegative oxygen and nitrogen atoms and the positive charge on the nitrogen. The conformation of the seven-membered ring will also have a significant impact on the chemical shifts. For example, protons in different spatial orientations (axial vs. equatorial) will experience different magnetic shielding and thus have different chemical shifts.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 9.5 | broad singlet |

| Ring CH₂ adjacent to N⁺ | 3.8 | multiplet |

| Ring CH₂ adjacent to O | 4.1 | multiplet |

| Ethyl CH₂ | 3.2 | quartet |

| Ethyl CH₃ | 1.3 | triplet |

This table is for illustrative purposes. The chemical shifts are hypothetical and based on typical values for similar structural motifs in a protonated state.

Chemical Reactivity and Mechanistic Investigations of 7 Ethyl 1,4 Oxazepane Hydrochloride Transformations

Reaction Pathways of the 1,4-Oxazepane (B1358080) Ring System

The 1,4-oxazepane ring is a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions. Its reactivity is largely defined by the presence of these two heteroatoms. The nitrogen atom, a secondary amine in the parent ring, is typically the most reactive site, acting as a nucleophile and a base. The hydrochloride salt form of 7-Ethyl-1,4-oxazepane (B13220431) indicates that the nitrogen atom is protonated, which significantly reduces its nucleophilicity until it is deprotonated by a base.

Synthesis of the 1,4-oxazepane core can be achieved through various strategies, including intramolecular cyclization, ring expansion, and cycloaddition reactions. For instance, N-propargylamines have emerged as versatile building blocks for creating 1,4-oxazepane cores, offering high atom economy. rsc.orgresearchgate.net Another approach involves [3+4] annulations of aza-oxoallyl cations with 1,4-amphoteric reagents to yield 1,4-oxazepane-3-ones. thieme-connect.com The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has also been reported starting from polymer-supported homoserine. rsc.org These synthetic routes highlight the fundamental reaction pathways that can both form and potentially cleave the oxazepane ring under certain conditions.

Oxidation and Reduction Chemistry of 7-Ethyl-1,4-oxazepane Hydrochloride

The oxidation of the 1,4-oxazepane ring can lead to several products, depending on the oxidant and reaction conditions. The nitrogen atom can be oxidized to an N-oxide, and the methylene (B1212753) carbons adjacent to the heteroatoms are susceptible to oxidation, which can result in lactam formation or ring cleavage. For example, the oxidation of dibenz[b,f] rsc.orgnih.govoxazepines with peracetic acid yields products such as 2-(2-hydroxyphenyl)benzoxazole (B213137) and dibenz[b,f] rsc.orgnih.govoxazepin-11(10H)-one, suggesting that an oxaziridine (B8769555) intermediate may be involved in the reaction pathway. rsc.org For 7-Ethyl-1,4-oxazepane, oxidation could potentially occur at the nitrogen or the carbon atoms alpha to the oxygen or nitrogen.

Reduction reactions of the 1,4-oxazepane ring are less common but can be significant. Catalytic hydrogenation is a standard method for reducing functional groups on substituents of the oxazepane ring. However, under certain conditions, this can lead to the cleavage of the heterocyclic scaffold. For instance, hydrogenation of a 1,4-oxazepane derivative bearing a 4-nitro-phenyl group with Pd/C or PtO₂ resulted in the cleavage of the heterocyclic ring. rsc.org The stability of the 7-Ethyl-1,4-oxazepane ring under various reductive conditions would depend on the specific reagents and the potential for ring strain to influence the reaction pathway.

Nucleophilic and Electrophilic Substitution Reactions on the Oxazepane Core

The saturated nature of the 1,4-oxazepane ring means that electrophilic substitution directly on the carbon atoms of the ring is highly unlikely. Electrophilic attack will preferentially occur at the nucleophilic nitrogen atom (once deprotonated from its hydrochloride salt form). This can include reactions like N-alkylation and N-acylation.

Nucleophilic substitution reactions typically require a leaving group on the carbon skeleton. While no direct examples of substitution on an unsubstituted 7-Ethyl-1,4-oxazepane are available, studies on related systems provide insight. For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions leads to both direct substitution and a ring-expansion product, 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This reaction proceeds through an aziridinium (B1262131) cation intermediate, demonstrating how a leaving group on a carbon adjacent to the nitrogen can facilitate intramolecular reactions and rearrangements. For 7-Ethyl-1,4-oxazepane, functionalization at one of the carbon atoms would be a prerequisite for it to undergo nucleophilic substitution.

Ring-Opening and Ring-Contraction/Expansion Rearrangements

The 1,4-oxazepane ring can undergo rearrangements, particularly ring-expansion and ring-opening reactions. Ring expansion is a known synthetic route to 1,4-oxazepanes, for example, from morpholine (B109124) precursors. rsc.org This type of reaction often involves the formation of a strained intermediate, such as an aziridinium ion, which is then opened by a nucleophile to yield the larger ring.

Ring-opening reactions can be promoted by various reagents. For instance, azetidine-fused 1,4-benzodiazepine (B1214927) compounds, which share a similar seven-membered ring structure, undergo selective ring-opening of the strained four-membered azetidine (B1206935) ring. mdpi.comnih.gov The relatively high ring strain in seven-membered rings can make them susceptible to cleavage under certain conditions. Theoretical studies on the racemization of oxazepam, a related benzodiazepine, suggest a ring-chain tautomerism mechanism that proceeds through an achiral aldehyde intermediate formed by the opening of the seven-membered ring. x-mol.net This highlights a potential pathway for the ring-opening of 7-Ethyl-1,4-oxazepane, possibly initiated by intramolecular proton transfer or catalysis.

Ring-expansion strategies, in general, are synthetically valuable as they can bypass the challenging entropic and enthalpic barriers of forming medium-sized rings directly. researchgate.net Rhodium-catalyzed ring expansion of isoxazoles and cyclobutenols are other examples of how smaller rings can be converted to larger ones, including seven-membered oxacycles. nih.govnih.gov

Kinetic and Thermodynamic Characterization of Reactions

Kinetic and thermodynamic data for reactions involving 1,4-oxazepanes are crucial for understanding their mechanisms and predicting their behavior. Studies on the formation of oxazepines and oxazepanes through the cycloaddition of Schiff-bases with anhydrides have shown the reaction to follow first-order kinetics. Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*) have been calculated for these reactions.

A study on the formation of 1,3-bis-(2-hydroxy-benzylidene)-urea with maleic anhydride (B1165640) provided the following thermodynamic data at 293K:

| Thermodynamic Parameter | Value |

| Ea (kJ/mol) | 26.65 |

| ΔH* (kJ/mol) | 24.21 |

| ΔS* (J/mol·K) | -226.4 |

| ΔG* (kJ/mol) | 90.57 |

This interactive table is based on data for a related oxazepane formation reaction.

Furthermore, computational studies using molecular orbital methods have been employed to investigate the formation of the 1,4-oxazepine (B8637140) ring. nih.govpharm.or.jp These studies calculate the energies of reactants, transition states, and products to predict reaction pathways and activation energies. For the oxidation of naphthyridine derivatives to form 1,4-oxazepines, the activation energies were estimated from the difference in energy between the transition state and the reactants. pharm.or.jp Such computational approaches could be applied to 7-Ethyl-1,4-oxazepane to model its reactivity and transition state geometries for various transformations.

Influence of Substituents on Reaction Outcome and Selectivity

Substituents on the 1,4-oxazepane ring play a critical role in directing the outcome and selectivity of its reactions. The ethyl group at the C7 position of 7-Ethyl-1,4-oxazepane will exert a steric influence, potentially hindering the approach of reagents to that side of the ring and influencing the conformational preference of the ring itself.

Studies on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids have shown that the regioselectivity and stereoselectivity of the cyclization are dependent on the substitution pattern of the precursors. nih.govresearchgate.netrsc.org Similarly, in the enantioselective synthesis of 1,4-benzoxazepines, both electron-donating and electron-withdrawing groups on an N-benzyl substituent were well-tolerated, affording products in good yields and high enantioselectivity. acs.orgnih.gov However, a smaller N-methyl group resulted in lower yield and enantioselectivity, while a bulky N-Boc group prevented the reaction entirely, likely due to reduced nucleophilicity of the nitrogen. acs.orgnih.gov

The electronic properties of substituents can also have a significant impact. In the synthesis of 1,4-oxazepane derivatives, it was noted that electron-donating groups on an aromatic substituent contributed to the formation of lactones, likely by reducing the reactivity of an adjacent ketone towards nucleophilic addition. rsc.org A 3D-QSAR analysis of 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands identified that the size of the oxazepane ring and the nature of substituents on attached benzene (B151609) rings were important for biological activity, which is a function of molecular interactions and, by extension, reactivity. nih.gov

The table below summarizes the effect of various substituents on the N-benzyl moiety in the enantioselective synthesis of 1,4-benzoxazepines, demonstrating the influence of electronics and sterics on reaction efficiency.

| N-Substituent (on Benzyl) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Me | 70 | 88 |

| 4-OMe | 69 | 88 |

| 4-F | 85 | 92 |

| 4-Cl | 96 | 94 |

| 3-Cl | 98 | 92 |

| 2-Cl | 92 | 90 |

| 3-NO₂ | - | 88 |

| N-allyl (instead of benzyl) | high | - |

| N-methyl (instead of benzyl) | 30 | 65 |

This interactive table illustrates substituent effects in a related benzoxazepine synthesis. acs.orgnih.gov

Derivatization Strategies and Applications As a Chemical Scaffold for Complex Molecule Synthesis

Synthesis of Substituted 7-Ethyl-1,4-oxazepane (B13220431) Analogues and Congeners

The synthesis of analogues and congeners of 7-ethyl-1,4-oxazepane can be achieved through various synthetic routes, often involving multi-step sequences. One common approach involves the cyclization of suitably substituted amino alcohol precursors. For instance, the synthesis can commence from a chiral pool starting material, such as a protected amino acid, to ensure stereochemical control at the C7 position.

The general strategy may involve the N-alkylation of an appropriate amino alcohol with a bifunctional reagent, followed by an intramolecular cyclization to form the seven-membered oxazepane ring. The ethyl group at the C7 position can be introduced early in the synthesis, for example, by starting with a derivative of 2-aminobutanol, or later through alkylation of a suitable intermediate. The resulting secondary amine within the oxazepane ring is then available for further functionalization.

Key synthetic transformations for generating diversity include:

N-Arylation or N-Alkylation: The secondary amine of the 7-ethyl-1,4-oxazepane core can be readily functionalized with a wide range of alkyl or aryl halides, or through reductive amination with aldehydes and ketones.

Acylation: Reaction with acyl chlorides or carboxylic acids under standard coupling conditions can introduce amide functionalities.

Sulfonylation: The nitrogen atom can be derivatized with various sulfonyl chlorides to yield sulfonamides.

These reactions allow for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug discovery programs.

Post-Cyclization Functionalization and Scaffold Diversification

Once the 7-ethyl-1,4-oxazepane core is assembled, subsequent functionalization can be performed to introduce additional chemical diversity. The secondary amine within the ring is the most common site for modification. However, if other functional groups are present on substituents, they too can be manipulated.

For example, if a substituent attached to the nitrogen atom contains a reactive handle, such as a nitro group, this can be reduced to an amine, which can then be further acylated, alkylated, or used in other coupling reactions. Similarly, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide library. This approach of post-cyclization functionalization is a powerful tool for rapidly generating a multitude of analogues from a common intermediate.

Scaffold diversification can also be achieved by modifying the oxazepane ring itself, although this is often more challenging. Ring-closing metathesis (RCM) has been utilized to synthesize unsaturated oxazepane derivatives which can then be further functionalized, for example, through dihydroxylation or epoxidation of the double bond.

Application in Combinatorial Chemistry and Compound Library Generation

The 7-ethyl-1,4-oxazepane scaffold is well-suited for application in combinatorial chemistry to generate large libraries of related compounds for high-throughput screening. nih.gov The presence of a modifiable secondary amine allows for the parallel synthesis of a wide array of derivatives.

Solid-phase synthesis is a particularly useful technique in this context. The 7-ethyl-1,4-oxazepane scaffold can be attached to a solid support, either through the nitrogen atom or a functionalized substituent. A variety of building blocks can then be sequentially added in a combinatorial fashion. After the desired transformations are complete, the final compounds are cleaved from the resin for biological evaluation. This methodology allows for the efficient production of hundreds or even thousands of discrete compounds.

The design of such libraries often employs computational methods to ensure structural diversity and to focus on chemical space that is likely to interact with a particular biological target. nih.gov

| Library Generation Strategy | Description | Key Advantages |

| Parallel Synthesis | The 7-ethyl-1,4-oxazepane core is reacted with a diverse set of building blocks in separate reaction vessels. | Straightforward to implement; each compound is obtained in a separate well, simplifying purification and analysis. |

| Split-and-Pool Synthesis | The solid-phase resin is split into multiple portions, each reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. | Allows for the generation of very large libraries with a minimal number of synthetic steps. |

Utility as a Chiral Building Block in Advanced Organic Synthesis

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles. The 7-ethyl-1,4-oxazepane scaffold, when synthesized in an enantiomerically pure form, serves as a valuable chiral building block for the construction of more complex, stereochemically defined molecules. nih.govresearchgate.net

The synthesis of enantiopure 7-ethyl-1,4-oxazepane can be achieved through several methods:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as an amino acid or a chiral alcohol. nih.gov

Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to control the stereochemistry of a key bond-forming reaction.

Resolution: Separating a racemic mixture of the final compound or an intermediate into its constituent enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.

Once obtained, the chiral 7-ethyl-1,4-oxazepane scaffold can be incorporated into larger molecules, imparting its stereochemical information to the final product. This is particularly important in the synthesis of natural products and their analogues, as well as in the development of new chiral drugs.

Development of Novel Polycyclic and Fused Oxazepane Systems

The 7-ethyl-1,4-oxazepane scaffold can also serve as a starting point for the synthesis of more complex polycyclic and fused ring systems. nih.govrsc.org This can be achieved by introducing functional groups onto the scaffold that can participate in further cyclization reactions.

For example, a substituent bearing a carboxylic acid and a nucleophile could be attached to the oxazepane nitrogen. An intramolecular condensation reaction could then lead to the formation of a new ring fused to the oxazepane core. Another approach could involve an intramolecular Heck reaction or a ring-closing metathesis to form a bicyclic system.

The development of such novel polycyclic systems is of interest as it allows for the exploration of new three-dimensional chemical space, which can lead to the discovery of compounds with novel biological activities. The rigidification of the molecular structure by fusing additional rings can also lead to increased binding affinity and selectivity for a biological target.

Advanced Analytical Method Development for Research Applications of 7 Ethyl 1,4 Oxazepane Hydrochloride

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and powerful technique for the separation, quantification, and purification of chemical compounds. For 7-Ethyl-1,4-oxazepane (B13220431) hydrochloride, both isocratic and gradient elution methods would be developed for purity assessment and reaction monitoring.

The development of a reliable HPLC method for purity assessment begins with the selection of an appropriate stationary phase and mobile phase. Given the polar and basic nature of 7-Ethyl-1,4-oxazepane hydrochloride, a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. To improve peak shape and reduce tailing, which is common for amines, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase.

An isocratic elution method , where the mobile phase composition remains constant throughout the run, would be developed for rapid purity checks and routine analysis. The ideal isocratic method would provide good resolution between the main peak of this compound and any known impurities within a reasonable analysis time.

A gradient elution method , where the mobile phase composition is changed during the separation, would be developed to resolve a wider range of impurities with varying polarities. This is particularly useful for analyzing crude reaction mixtures or for stability studies where a variety of degradation products might be present. A typical gradient might start with a high percentage of the aqueous phase and gradually increase the organic solvent content to elute more nonpolar impurities.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Isocratic Method | Gradient Method |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Composition | 70% A : 30% B | 0-2 min: 95% A, 2-15 min: 5-95% B, 15-20 min: 95% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detection | UV at 210 nm (or post-column derivatization) | UV at 210 nm (or post-column derivatization) |

| Injection Vol. | 10 µL | 10 µL |

This table presents hypothetical data for illustrative purposes.

HPLC is an invaluable tool for monitoring the progress of a chemical reaction, allowing for the determination of reaction kinetics and the percentage conversion of starting materials to products. researchgate.netnih.govrsc.org An automated HPLC system can be set up to withdraw aliquots from the reaction mixture at specific time intervals, quench the reaction, and inject the sample for analysis.

By plotting the peak areas of the starting material (e.g., a precursor to this compound) and the product over time, a reaction profile can be generated. This data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. For accurate quantification, a stable internal standard can be added to the reaction mixture.

Table 2: Hypothetical Data for HPLC Monitoring of a Synthesis Reaction

| Time (minutes) | Starting Material Peak Area | Product Peak Area | % Conversion |

| 0 | 1,250,000 | 0 | 0 |

| 15 | 980,000 | 270,000 | 21.6 |

| 30 | 725,000 | 525,000 | 42.0 |

| 60 | 410,000 | 840,000 | 67.2 |

| 120 | 150,000 | 1,100,000 | 88.0 |

| 240 | <10,000 | 1,240,000 | >99 |

This table presents hypothetical data for illustrative purposes.

A significant challenge in the HPLC analysis of saturated amines like this compound is their lack of a strong chromophore, which results in poor sensitivity with UV-Vis detection. These compounds typically only absorb at very low wavelengths (below 220 nm), where many solvents also absorb, leading to high background noise.

To overcome this, one approach is to use a detector capable of measuring in the low UV range (e.g., 200-215 nm). However, a more robust and sensitive method involves pre-column or post-column derivatization . nih.gov In this technique, the amine is reacted with a reagent that introduces a highly UV-active or fluorescent tag. Common derivatizing agents for amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC). The choice of reagent depends on the desired sensitivity and the compatibility with the HPLC method.

Optimization of the detection wavelength would involve acquiring the UV-Vis spectrum of the derivatized product and selecting the wavelength of maximum absorbance (λmax) for monitoring. This ensures the highest possible sensitivity for the analysis.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) for Product Identification and Mixture Analysis

GC-EIMS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, GC-EIMS can be used to confirm its identity, identify impurities in the sample, and analyze complex reaction mixtures.

The compound would first be subjected to a suitable sample preparation procedure, which may include extraction and derivatization. Derivatization is often necessary for amines to improve their volatility and chromatographic performance by reducing their polarity and tendency to interact with active sites in the GC system. researchgate.net Silylation or acylation are common derivatization techniques for amines.

Once injected into the GC, the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule that can be used for its identification by comparison with spectral libraries or by interpretation of the fragmentation pathways.

Table 3: Expected GC-EIMS Data for a Derivatized Analog of 7-Ethyl-1,4-oxazepane

| Retention Time (min) | Compound | Key Mass Fragments (m/z) |

| 8.5 | Derivatized Precursor A | [List of hypothetical m/z values] |

| 10.2 | Derivatized 7-Ethyl-1,4-oxazepane | [List of hypothetical m/z values including molecular ion] |

| 11.8 | Derivatized Impurity B | [List of hypothetical m/z values] |

This table presents hypothetical data for illustrative purposes.

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods offer a rapid and non-destructive way to determine the concentration of a compound in a solution. For this compound, both UV-Visible and Raman spectroscopy could be developed as quantitative methods.

As previously mentioned, underivatized this compound has a weak UV absorbance. However, if a suitable derivatization reaction is employed to produce a colored product, UV-Visible spectrophotometry can be used for quantification. researchgate.net This would involve reacting the amine with a chromogenic reagent and measuring the absorbance of the resulting solution at its λmax. A calibration curve would be constructed by measuring the absorbance of a series of standards of known concentration. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

Raman spectroscopy is another powerful technique for the quantitative analysis of amines. ondavia.com It measures the inelastic scattering of monochromatic light, which provides a vibrational fingerprint of the molecule. Since water is a weak Raman scatterer, this technique is well-suited for analyzing aqueous solutions. A quantitative Raman method would involve developing a calibration model that correlates the intensity of a characteristic Raman band of this compound with its concentration.

Development of Robust Analytical Procedures for Scalable Synthesis Monitoring

As the synthesis of this compound is scaled up, it is crucial to have robust and reliable analytical procedures to monitor the process in real-time or near-real-time. This is a key aspect of Process Analytical Technology (PAT).

The HPLC methods developed for reaction monitoring would be adapted for the larger scale. This might involve the use of online or at-line HPLC systems that can automatically sample the reactor, dilute the sample, and perform the analysis without manual intervention. rsc.org The robustness of the method would be ensured through validation studies, which would assess its accuracy, precision, linearity, and ruggedness.

Quantitative spectroscopic methods, such as in-situ Raman or Near-Infrared (NIR) spectroscopy, could also be implemented for real-time monitoring. spectroscopyonline.com These techniques can provide continuous data on the concentration of reactants and products directly within the reaction vessel, allowing for tighter control over the manufacturing process and ensuring consistent product quality. The development of such methods would involve creating robust chemometric models that can accurately predict concentrations from the spectral data.

Future Research Directions and Unexplored Avenues in this compound Chemistry

The exploration of heterocyclic compounds is a cornerstone of modern chemistry, providing scaffolds for a vast array of applications. Within this domain, this compound represents a specific molecule whose full chemical potential remains largely untapped. This article outlines promising future research directions and unexplored avenues in the chemistry of this compound, focusing on synthetic innovation, advanced analytical techniques, computational integration, supramolecular chemistry, and the expansion of its structural diversity for fundamental chemical exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-Ethyl-1,4-oxazepane hydrochloride?

- Methodological Answer : A typical route involves cyclization of ethylamine derivatives with epoxides or halohydrins under basic conditions (e.g., NaOH or KOH). For example, reacting ethylamine with a substituted epoxide generates the oxazepane ring, followed by treatment with HCl to form the hydrochloride salt. Reaction parameters such as solvent polarity (e.g., THF or DMF) and temperature (60–100°C) significantly influence yield and purity . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ring structure and substituent positions. For example, the ethyl group’s protons appear as a triplet (~1.2 ppm) and quartet (~3.4 ppm) in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% is typical for research-grade material).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak (expected m/z for [M+H]⁺: ~178.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation.

- Kinetic Studies : Use in-situ FTIR or HPLC monitoring to identify rate-limiting steps (e.g., ring closure vs. salt formation) .

- Data Contradiction Analysis : Conflicting reports on optimal temperature (60°C vs. 100°C) may arise from differences in precursor stability. Pilot experiments under inert atmospheres (N₂/Ar) can mitigate decomposition .

Q. What strategies resolve discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., EC50 for reference compounds).

- Structural Validation : Confirm batch-to-batch consistency via XRD (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) to rule out polymorphic effects .

- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outliers caused by solvent interference (e.g., DMSO toxicity) .

Q. How does the ethyl substituent influence the reactivity of this compound compared to other oxazepane derivatives?

- Methodological Answer :

- Comparative Kinetic Studies : Conduct nucleophilic substitution reactions (e.g., with benzyl chloride) to measure rate constants vs. methyl- or cyclopropyl-substituted analogs. The ethyl group’s steric bulk may reduce reactivity at the nitrogen center .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals, highlighting electronic effects of the ethyl group on ring basicity .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : It serves as a scaffold for developing neuromodulators due to its structural similarity to benzodiazepines. For example, functionalization at the nitrogen or oxygen atoms (e.g., introducing sulfonyl or acyl groups) can yield candidates for GABA receptor binding assays . In vitro toxicity screening (e.g., HepG2 cell viability assays) precedes in vivo pharmacokinetic studies (rodent models) to assess blood-brain barrier penetration .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats are mandatory. Fume hoods (≥0.5 m/s airflow) mitigate inhalation risks .

- Spill Management : Absorb solids with vermiculite, dispose as hazardous waste (EPA D003 code). Avoid aqueous rinses to prevent hydrochloride dissociation .

Data Presentation Guidelines

-

Comparative Property Table :

Property 7-Ethyl-1,4-oxazepane HCl 7-Methyl Analog 7-Cyclopropyl Analog Molecular Weight (g/mol) 177.67 163.62 189.68 Melting Point (°C) 215–217 (dec.) 198–200 225–227 Solubility (H₂O) >50 mg/mL 30 mg/mL 10 mg/mL -

Statistical Analysis : Report mean ± SD for triplicate HPLC purity assays. Use ANOVA for comparing reaction yields across solvent systems (α = 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.